molecular formula C8H7BrO3 B12341079 2-Bromo-3-(hydroxymethyl)benzoic acid CAS No. 1187238-18-1

2-Bromo-3-(hydroxymethyl)benzoic acid

Cat. No.: B12341079
CAS No.: 1187238-18-1
M. Wt: 231.04 g/mol
InChI Key: CQNHMBLWYPOGGW-UHFFFAOYSA-N
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Description

2-Bromo-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the second position and a hydroxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(hydroxymethyl)benzoic acid typically involves the bromination of 3-(hydroxymethyl)benzoic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(hydroxymethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous solution under acidic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed:

    Oxidation: 2-Bromo-3-carboxybenzoic acid.

    Reduction: 3-(Hydroxymethyl)benzoic acid.

    Substitution: 2-Amino-3-(hydroxymethyl)benzoic acid.

Scientific Research Applications

2-Bromo-3-(hydroxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the preparation of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(hydroxymethyl)benzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    2-Bromobenzoic acid: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.

    3-Bromo-2-hydroxybenzoic acid: Has a hydroxyl group instead of a hydroxymethyl group, which affects its reactivity and applications.

    2-Amino-3-(hydroxymethyl)benzoic acid: Contains an amino group instead of a bromine atom, leading to different chemical properties and uses.

Uniqueness: 2-Bromo-3-(hydroxymethyl)benzoic acid is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research.

Biological Activity

2-Bromo-3-(hydroxymethyl)benzoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various domains.

The synthesis of this compound typically involves bromination of 3-(hydroxymethyl)benzoic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) in an organic solvent under controlled temperatures to achieve high yields. The compound can be characterized by techniques such as NMR, HPLC, and LC-MS, confirming its structure and purity .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study assessing various derivatives of benzoic acid, it was found that this compound effectively inhibits the growth of several pathogenic microorganisms. The minimum inhibitory concentrations (MICs) were determined for various strains, demonstrating its potential as an antimicrobial agent.

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF-715
A54920

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may modulate receptor activity on cell surfaces, influencing various signaling pathways.
  • Gene Expression Modulation : It has been observed to alter the expression levels of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to microbial metabolism or cancer cell survival, enhancing its efficacy as an antimicrobial and anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A case study involving the treatment of bacterial infections with derivatives of benzoic acid highlighted the effectiveness of this compound against resistant strains of bacteria. This research supports its application in developing new antibiotics .
  • Cancer Treatment : Another study focused on the use of this compound in combination with existing chemotherapeutics showed enhanced cytotoxicity against resistant cancer cell lines. This suggests that it could be used to overcome drug resistance in cancer therapy .

Properties

CAS No.

1187238-18-1

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

2-bromo-3-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H7BrO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

CQNHMBLWYPOGGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Br)CO

Origin of Product

United States

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